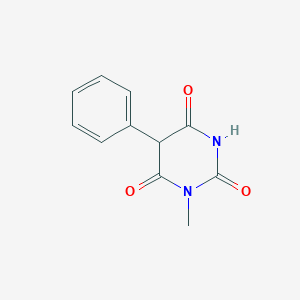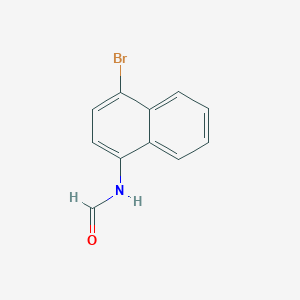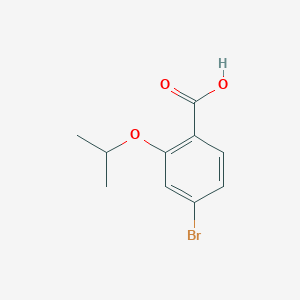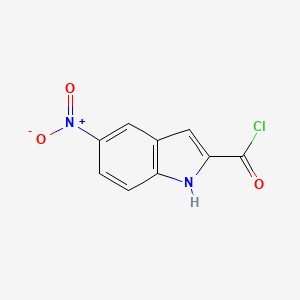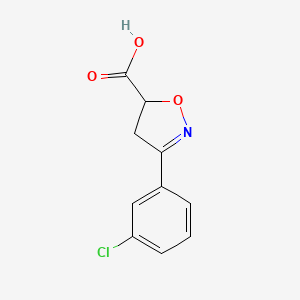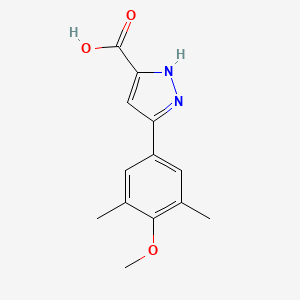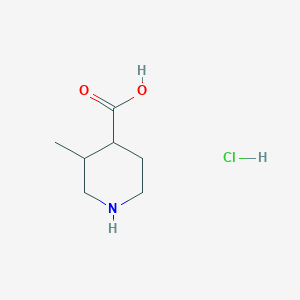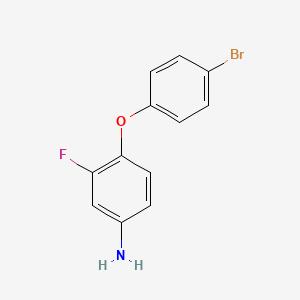
4-(4-Bromophenoxy)-3-fluoroaniline
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-Bromophenoxy)-3-fluoroaniline”, related compounds such as “4-(4-Bromophenyl)-thiazol-2-amine” derivatives have been synthesized to overcome challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
4-(4-Bromophenoxy)-3-fluoroaniline and its derivatives play a crucial role in the synthesis of radiopharmaceuticals. Specifically, compounds with the 4-fluorophenoxy moiety, closely related to this compound, are used as synthons for creating more complex radiolabeled pharmaceuticals. These compounds are synthesized through nucleophilic labeling methods starting from fluoride, demonstrating their utility in preparing radiopharmaceuticals with no-carrier-added (n.c.a.) form, which is essential for high-purity medical applications. The radiopharmaceuticals synthesized from these compounds are used in various diagnostic and therapeutic applications, highlighting the significance of this compound derivatives in medical research and treatment planning (Ross et al., 2011).
Chemical Synthesis and Derivatives
This compound serves as a foundational chemical in the synthesis of various organic compounds. For instance, it acts as a precursor in the production of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory and analgesic substances. This highlights its importance in the synthesis of compounds with pharmaceutical applications. Additionally, derivatives of this compound, such as 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one, have been synthesized and used as building blocks for creating more complex molecules with potential antibacterial and antifungal properties. This demonstrates the versatility of this compound derivatives in developing new therapeutic agents (Qiu et al., 2009; Abdel‐Wadood et al., 2014).
Molecular Sensing and Biological Applications
Compounds derived from this compound have been utilized in the design of molecular sensors. For example, bromoaniline-based Schiff base chemosensors derived from this compound have been developed for the selective detection of metal ions like Cu2+ and Zn2+. These sensors exhibit significant potential in various fields, including environmental monitoring, healthcare diagnostics, and chemical research, by enabling the detection and quantification of specific ions in complex mixtures. Furthermore, the interaction of these compounds with biological molecules like DNA and human serum albumin has been studied, offering insights into their potential biomedical applications and interactions with biological systems (Das et al., 2021).
Environmental and Toxicological Studies
This compound and its analogs are also subjects of environmental and toxicological research. Studies on similar fluoroaniline compounds have investigated their biodegradation and toxic effects on organisms, contributing to the understanding of their environmental impact and safety. These studies are crucial for assessing the ecological risks associated with the use of fluoroaniline derivatives and developing strategies for their safe disposal and treatment (Zhao et al., 2019).
Eigenschaften
IUPAC Name |
4-(4-bromophenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSFMFXLOFLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)

